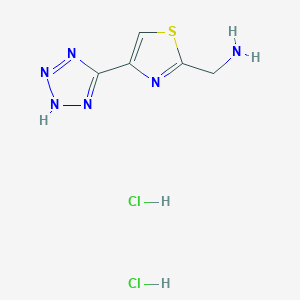

(4-(2H-Tetrazol-5-il)tiazol-2-il)metanamina diclorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound that contains both a tetrazole and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both tetrazole and thiazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Aplicaciones Científicas De Investigación

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a wide range of enzymes and receptors in organisms .

Mode of Action

It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

It’s known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar structures have shown significant biological activities, such as antibacterial, anticancer, and anti-tb activities .

Action Environment

It’s known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. Subsequently, the tetrazole ring can be introduced via a cycloaddition reaction with an azide source under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine: Lacks the dihydrochloride moiety but shares similar core structure.

Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.

Tetrazole derivatives: Compounds such as 5-aminotetrazole and 1-methyltetrazole.

Uniqueness

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is unique due to the combination of both tetrazole and thiazole rings in its structure. This dual functionality imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of the dihydrochloride moiety also enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride, a compound featuring both tetrazole and thiazole moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential applications in treating various diseases, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is C₇H₈Cl₂N₄S, with a molecular weight of 255.13 g/mol. Its structure incorporates a thiazole ring and a tetrazole group, which are known to contribute to its biological properties.

1. Antitumor Activity

Recent studies have indicated that compounds containing thiazole and tetrazole rings exhibit significant antitumor activities. For instance, research demonstrated that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 10 | Apoptosis induction |

| Compound B | WM793 (melanoma) | 15 | Cell cycle arrest |

| (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride | A431 (epidermoid carcinoma) | 12 | Inhibition of Bcl-2 |

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented, with some studies indicating that compounds similar to (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can enhance efficacy.

Case Study:

A study evaluating the anticonvulsant effects of various thiazole derivatives found that certain substitutions on the thiazole ring led to a significant decrease in seizure frequency in PTZ-induced seizure models.

The biological activity of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways related to apoptosis.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits favorable pharmacokinetic properties, including good solubility and stability. In vitro assays reveal its potential as a lead compound for further development into therapeutics targeting cancer and neurological disorders.

Propiedades

IUPAC Name |

[4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCWARZARVMFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.